molecular formula C13H17N3O5 B2389498 N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-86-0

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2389498
CAS No.: 899978-86-0
M. Wt: 295.295
InChI Key: GAPVSCMXKAZAOH-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme-catalyzed reactions and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(1-hydroxybutan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide: shares similarities with other oxalamide derivatives, such as:

Uniqueness

  • The presence of the nitro group in this compound imparts unique chemical reactivity compared to its analogs. This functional group allows for specific reactions, such as reduction to an amine, which can be further modified for various applications.

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-9(7-17)14-12(18)13(19)15-11-6-10(16(20)21)5-4-8(11)2/h4-6,9,17H,3,7H2,1-2H3,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVSCMXKAZAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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